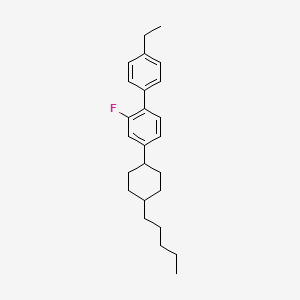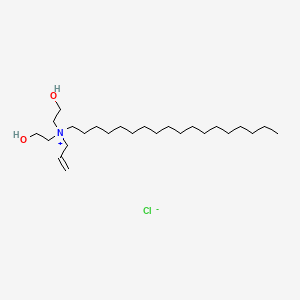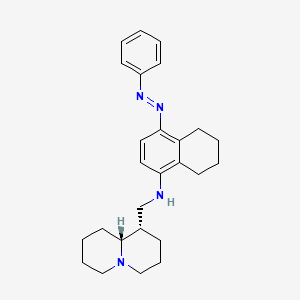
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt: is a chemical compound with a complex structure that includes an imidazolidinedione core, diphenyl groups, and a sulfooxy methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt typically involves multiple steps:
Formation of the Imidazolidinedione Core: This step involves the reaction of urea with an appropriate diketone under acidic or basic conditions to form the imidazolidinedione ring.
Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the imidazolidinedione core in the presence of a Lewis acid catalyst.
Attachment of the Sulfooxy Methyl Group: This step involves the reaction of the imidazolidinedione derivative with a sulfonating agent, such as chlorosulfonic acid, followed by neutralization with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfone derivatives.
Reduction: The imidazolidinedione ring can be reduced under specific conditions to form imidazolidine derivatives.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidinedione derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
2,4-Imidazolidinedione, 3-methyl-5,5-diphenyl-: Similar structure but with a methyl group instead of the sulfooxy methyl group.
2,4-Imidazolidinedione, 5,5-diphenyl-3-[(phosphonooxy)methyl]-: Similar structure but with a phosphonooxy group instead of the sulfooxy group.
Uniqueness
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt is unique due to the presence of the sulfooxy methyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
特性
CAS番号 |
85643-18-1 |
|---|---|
分子式 |
C16H13KN2O6S |
分子量 |
400.4 g/mol |
IUPAC名 |
potassium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl sulfate |
InChI |
InChI=1S/C16H14N2O6S.K/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;/h1-10H,11H2,(H,17,20)(H,21,22,23);/q;+1/p-1 |
InChIキー |
MSSCSSVIPDWNSN-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COS(=O)(=O)[O-])C3=CC=CC=C3.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















